molecular formula C22H20N4O3S B12342155 2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12342155
M. Wt: 420.5 g/mol
InChI Key: UPKHYAIXYYOSMC-VLGSPTGOSA-N
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Preparation Methods

The synthesis of 2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with thiazolo[3,2-b][1,2,4]triazine derivatives under specific reaction conditions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

(2Z)-2-(2-oxo-1-propylindol-3-ylidene)-6-phenyl-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H20N4O3S/c1-2-12-25-15-11-7-6-10-14(15)16(20(25)28)18-21(29)26-22(30-18)23-19(27)17(24-26)13-8-4-3-5-9-13/h3-11,17,22,24H,2,12H2,1H3,(H,23,27)/b18-16-

InChI Key

UPKHYAIXYYOSMC-VLGSPTGOSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(S3)NC(=O)C(N4)C5=CC=CC=C5)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(S3)NC(=O)C(N4)C5=CC=CC=C5)C1=O

Origin of Product

United States

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